molecular formula C27H43NO3 B14464737 12beta,13alpha-Dihydrojervine-11alpha-ol CAS No. 73825-59-9

12beta,13alpha-Dihydrojervine-11alpha-ol

Cat. No.: B14464737
CAS No.: 73825-59-9
M. Wt: 429.6 g/mol
InChI Key: SVAVMAWBMZEVEB-QIUZIFNTSA-N
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Description

12β,13α-Dihydrojervine-11α-ol is a steroidal alkaloid derivative synthesized through selective hydroxylation and structural modifications of jervine-type alkaloids. Its molecular framework includes hydroxyl groups at the 11α, 12β, and 13α positions, which significantly influence its stereochemical and physicochemical properties.

Properties

CAS No.

73825-59-9

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,10,10a,11,11a-dodecahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-diol

InChI

InChI=1S/C27H43NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-25,28-30H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,25+,26-,27?/m0/s1

InChI Key

SVAVMAWBMZEVEB-QIUZIFNTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5[C@@H]([C@@H]4[C@H]3C)O)C)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(C4C3C)O)C)O)C)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12beta,13alpha-Dihydrojervine-11alpha-ol typically involves multiple steps, including the formation of the steroidal backbone and the introduction of hydroxyl groups at specific positions. The synthetic routes often require the use of advanced organic synthesis techniques, such as selective oxidation and reduction reactions, as well as the use of protecting groups to control the reactivity of functional groups.

Industrial Production Methods

Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification to obtain the desired product. This process can be optimized for large-scale production by employing efficient reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

12beta,13alpha-Dihydrojervine-11alpha-ol undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

12beta,13alpha-Dihydrojervine-11alpha-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12beta,13alpha-Dihydrojervine-11alpha-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and structural features of 12β,13α-Dihydrojervine-11α-ol can be contextualized against related derivatives, as demonstrated in . Below is a detailed comparison with four analogous compounds synthesized under similar conditions:

Compound 11 (12-Hydroxy-13,14,15,16-tetranor-ent-halimane-5(10)-ene-18,2β-ol ester)

  • Structural Differences : Lacks the 13α-hydroxyl group and includes a hydroxyl at C12.
  • Synthesis: Produced via K₂CO₃-mediated methanolysis of precursor 10 (97% yield).
  • Physical State : Colorless oil, indicating lower crystallinity compared to epoxidized derivatives.

Compound 12 (12-Oxo-13,14,15,16-tetranor-ent-halimane-5(10)-ene-18,2β-ol ester)

  • Structural Differences : Features a ketone group at C12 instead of hydroxyl.
  • Synthesis : Oxidized from 11 using TPAP/NMO in CH₂Cl₂ (96% yield).
  • Reactivity : The ketone at C12 enhances electrophilicity, making it more reactive in nucleophilic additions compared to hydroxylated analogs.

Compound 13 (15,16-Epoxy-12S-hydroxy-ent-halimane-5(10),13(16),14-triene-18,2β-ol ester)

  • Structural Differences : Contains a 15,16-epoxide and a 12S-hydroxyl group.
  • Stereochemical Impact: The epoxide introduces rigidity to the D-ring, altering conformational dynamics compared to non-epoxidized derivatives like 12β,13α-Dihydrojervine-11α-ol.

Compound 14 (15,16-Epoxy-12R-hydroxy-ent-halimane-5(10),13(16),14-triene-18,2β-ol ester)

  • Structural Differences : Differs from 13 in the stereochemistry of the C12 hydroxyl group (R-configuration).
  • Functional Implications : The 12R-hydroxyl may influence hydrogen-bonding interactions in biological systems, though this remains uncharacterized in the cited study .

Data Table: Key Properties of Compared Compounds

Compound ID Substituents Yield (%) Physical State Notable Reactivity/Stability
11 C12-OH, 13,14,15,16-tetranor 97 Colorless oil Base-sensitive
12 C12=O, 13,14,15,16-tetranor 96 Colorless oil Oxidized intermediate
13 15,16-Epoxy, C12S-OH Not reported Epoxide-driven rigidity
14 15,16-Epoxy, C12R-OH Not reported Stereospecific interactions
Target 11α-OH, 12β-OH, 13α-OH Likely crystalline* Enhanced polarity due to triol system

*Note: Physical state inferred from hydroxyl-rich analogs; explicit data unavailable in evidence.

Key Research Findings

  • Synthetic Efficiency : Hydroxylation (e.g., 11 ) and oxidation (e.g., 12 ) proceed with high yields (>95%), suggesting robust methodologies for modifying jervine-type scaffolds .
  • Steric and Electronic Effects: The 12β,13α-dihydroxyl configuration in the target compound likely increases polarity and hydrogen-bonding capacity compared to mono-hydroxylated or ketone-bearing analogs.
  • Epoxide vs.

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